3-Isoxazolamine, 5-butyl-
Description
3-Isoxazolamine, 5-butyl- (CAS 119409-98-2) is a heterocyclic compound featuring an isoxazole core substituted with a butyl group at the 5-position and an amine group at the 3-position. The isoxazole ring, containing nitrogen and oxygen atoms, confers unique electronic and steric properties. However, detailed thermodynamic or pharmacological data for this specific compound are scarce in the provided evidence. Its structural analogs, such as 5-methyl-, 5-ethyl-, and 5-cyclopropyl derivatives, offer insights into substituent effects on reactivity, stability, and bioactivity .
Properties
IUPAC Name |
5-butyl-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(8)9-10-6/h5H,2-4H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQQZZOSAMZMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Attack and Cyclization
Hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of pivaloylacetonitrile to form an intermediate oxime. Subsequent intramolecular cyclization results in the formation of the isoxazole ring. The reaction is highly sensitive to pH, as protonation states influence nucleophilicity and reaction kinetics.
Regioselectivity and Isomer Formation
Regioselectivity is governed by the electronic and steric effects of the tert-butyl group. The bulky tert-butyl group at the 5-position directs the amino group to the 3-position, but competing pathways can lead to the 5-amino isomer if reaction conditions are suboptimal. For instance, at pH > 7.0, the equilibrium shifts toward the 5-amino isomer due to altered tautomerization dynamics.
Optimization of Reaction Conditions
Solvent System and Temperature
The reaction is typically conducted in a water-alcohol medium (e.g., ethanol-water), which solubilizes both reactants while facilitating pH control. Elevated temperatures (reflux conditions) accelerate the reaction but must be balanced against the risk of byproduct formation. For example, prolonged heating at pH < 6.0 promotes hydrolysis to isoxazolone derivatives.
Table 1: Impact of Temperature on Reaction Yield
| Temperature Range (°C) | Yield of 3-Amino Isomer (%) | Byproduct Formation (%) |
|---|---|---|
| 0–25 | 45–52 | <5 |
| 25–50 | 60–68 | 5–10 |
| Reflux (78–80) | 73–78 | 10–15 |
pH Control and Reaction Kinetics
Maintaining pH between 6.0 and 7.0 is critical for maximizing the yield of the 3-amino isomer. Below pH 6.0, the reaction favors isoxazolone formation, while above pH 7.0, the 5-amino isomer becomes predominant. Automated pH titration or incremental base addition (e.g., NaOH) is recommended during the initial 6 hours to stabilize the reaction.
Table 2: pH-Dependent Isomer Distribution
| pH Range | 3-Amino Isomer (%) | 5-Amino Isomer (%) | Isoxazolone (%) |
|---|---|---|---|
| 5.0–5.5 | 20–30 | 10–15 | 55–70 |
| 6.0–6.5 | 85–90 | 5–10 | <5 |
| 7.0–7.5 | 60–70 | 25–35 | <5 |
| >8.0 | 30–40 | 50–60 | <5 |
Adapted from experimental data in CS203945B2.
Experimental Procedures and Workup
Typical Synthesis Protocol
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Reagent Preparation : Dissolve hydroxylamine hydrochloride (22.2 g, 0.32 mol) in water (50 mL) and adjust to pH 6.5 with 10% NaOH.
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Reaction Setup : Combine pivaloylacetonitrile (30.0 g, 0.24 mol) with ethanol (100 mL) and water (50 mL) in a reflux apparatus.
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Addition and pH Control : Add the hydroxylamine solution dropwise over 30 minutes while maintaining pH 6.0–6.5 via NaOH addition.
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Reflux and Monitoring : Heat the mixture to reflux for 18–24 hours, monitoring pH hourly and adjusting to 6.5 as needed.
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Workup : Cool the mixture, evaporate ethanol under reduced pressure, and filter the precipitated product.
Purification and Characterization
The crude product is recrystallized from hexane/ethyl acetate (3:1) to yield white crystals (mp 103–105°C). Gas chromatography (GC) analysis typically shows >95% purity, with <3% 5-amino isomer.
Comparative Analysis of Patented Methods
Table 3: Key Differences Between BG32848A3 and CS203945B2
Applications and Derivative Synthesis
3-Isoxazolamine, 5-butyl- serves as a precursor to herbicidal agents such as isoxaflutole, which inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. Subsequent functionalization—such as chlorination or oxidation—yields compounds with enhanced herbicidal activity.
Challenges and Limitations
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Byproduct Formation : Even under optimal conditions, 5–10% of the 5-amino isomer may form, necessitating costly purification steps.
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Scale-Up Issues : Prolonged reflux times (>24 hours) can degrade the product, reducing overall yield.
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Solvent Recovery : Ethanol-water mixtures require energy-intensive distillation for reuse.
Chemical Reactions Analysis
Types of Reactions: 3-Isoxazolamine, 5-butyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of 3-Isoxazolamine, 5-butyl- is its use as an intermediate in the synthesis of isoxazole derivatives that serve as herbicides. The compound is synthesized through a reaction between pivaloylacetonitrile and hydroxylamine under controlled pH conditions, which optimizes the yield of the desired product . The resulting isoxazole derivatives exhibit herbicidal properties, making them valuable in agricultural practices aimed at weed control.
- Key Characteristics:
- Effective against a wide spectrum of weeds.
- Potential for selective herbicide formulations.
Pharmaceutical Applications
Medicinal Chemistry
In addition to its agricultural uses, 3-Isoxazolamine, 5-butyl- has potential applications in medicinal chemistry. Research indicates that isoxazole derivatives can exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The compound's structure allows for modifications that can enhance its pharmacological effects.
- Biological Activities:
- Antimicrobial properties against bacteria and fungi.
- Potential anti-inflammatory effects.
Research and Development
The compound's utility extends to research settings where it serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a versatile compound in drug discovery processes.
Case Studies and Research Findings
Several studies have documented the synthesis and application of 3-Isoxazolamine, 5-butyl-. Below are notable findings:
Mechanism of Action
The mechanism of action of 3-Isoxazolamine, 5-butyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
A comparative overview of key physicochemical parameters is presented below:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | logP<sup>a</sup> | Key Substituent Features |
|---|---|---|---|---|---|
| 3-Isoxazolamine, 5-butyl- | 119409-98-2 | C7H12N2O | 140.19 | ~2.0 (estimated) | Linear C4 alkyl chain |
| 5-Methyl- | 1072-67-9 | C4H6N2O | 98.10 | 0.565 | Compact methyl group |
| 5-Ethyl- | 19754-80-4 | C5H8N2O | 112.13 | ~1.1 (estimated) | Linear C2 alkyl chain |
| 5-Cyclopropyl- | 21080-85-3 | C6H8N2O | 124.14 | ~1.5 (estimated) | Rigid cyclopropyl ring |
| 3-Amino-5-t-butyl- | 55809-36-4 | C7H12N2O | 140.19 | ~2.5 (estimated) | Branched tert-butyl group |
<sup>a</sup> logP values are experimental (NIST/Crippen) or estimated via substituent contribution models .
Key Observations:
- The cyclopropyl group introduces steric and electronic effects due to its strained ring structure, which may influence conformational stability .
- The tert-butyl variant exhibits greater steric bulk, likely reducing metabolic degradation but possibly hindering target binding .
Topoisomerase I (TOP1) Inhibition
- Sharma et al. (2009) demonstrated that 5-butyl-substituted dibenzo[c,h][1,6]naphthylridin-6-ones exhibit potent TOP1 inhibition, with IC50 values in the nanomolar range. The butyl group likely enhances hydrophobic interactions with the enzyme’s active site .
- In contrast, 5-methyl derivatives showed reduced activity, suggesting that longer alkyl chains improve target affinity .
Stability and Reactivity
- Thermodynamic Stability : The 5-methyl derivative has a solid-state ΔfH° of -61.84 ± 0.59 kJ/mol, indicating moderate stability. Longer alkyl chains (e.g., butyl) may lower melting points due to reduced crystallinity .
- Reactivity : Cyclopropyl-substituted analogs may exhibit unique reactivity patterns due to ring strain, enabling selective functionalization at the 5-position .
Biological Activity
3-Isoxazolamine, 5-butyl- (CAS No. 119409-98-2) is a compound of significant interest in pharmaceutical and medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antimicrobial and anticancer properties, as well as its pharmacological profiles based on various research findings.
Chemical Structure and Properties
The chemical structure of 3-Isoxazolamine, 5-butyl- is characterized by the isoxazole ring system, which is known for its diverse biological activities. Here are some of its key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | 1.84 |
Antimicrobial Properties
Research indicates that 3-Isoxazolamine, 5-butyl- exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, particularly against strains responsible for urinary tract infections and respiratory infections. The compound's mechanism appears to involve interference with bacterial cell wall synthesis, similar to that of sulfonamides .
Anticancer Properties
The compound has also been investigated for its anticancer potential . In vitro studies have demonstrated that 3-Isoxazolamine, 5-butyl- can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which lead to programmed cell death .
Case Studies
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Antibacterial Activity Study :
- Objective : Evaluate the antibacterial efficacy against E. coli and S. aureus.
- Method : Disk diffusion method.
- Results : Showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
-
Anticancer Activity Study :
- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay for cell viability.
- Results : IC50 values indicated effective cytotoxicity at micromolar concentrations, suggesting potential as a chemotherapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of 3-Isoxazolamine, 5-butyl- suggests good bioavailability and permeability across biological membranes. Studies indicate that it is likely to penetrate the blood-brain barrier (BBB), which could enhance its therapeutic applications in central nervous system disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
